molecular formula C21H36O3 B12416858 Pregnanetriol-d5

Pregnanetriol-d5

Cat. No.: B12416858
M. Wt: 341.5 g/mol
InChI Key: SCPADBBISMMJAW-FBIVPUAHSA-N
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Description

Pregnanetriol-d5 (PT-d5) is a deuterated analog of pregnanetriol, a metabolite of 17α-hydroxyprogesterone. It is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous steroids in clinical and research settings . PT-d5 is synthesized with five deuterium atoms, achieving ≥98% isotopic purity and ≥98% chemical purity, ensuring minimal interference with non-deuterated analytes during isotopic dilution analysis . Its primary application lies in diagnosing and monitoring congenital adrenal hyperplasia (CAH), a disorder characterized by impaired cortisol synthesis and elevated 17α-hydroxyprogesterone metabolites .

Properties

Molecular Formula

C21H36O3

Molecular Weight

341.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i6D2,12D2,15D

InChI Key

SCPADBBISMMJAW-FBIVPUAHSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C)([2H])[2H])O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pregnanetriol-d5 typically involves the deuteration of pregnanetriol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform

    Temperature: Room temperature to slightly elevated temperatures

    Pressure: Atmospheric pressure or slightly elevated pressures to ensure efficient deuterium incorporation

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk deuteration: Using large quantities of deuterium gas and catalysts

    Purification: Employing chromatographic techniques to isolate the deuterated product

    Quality Control: Ensuring the purity and isotopic incorporation through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry

Chemical Reactions Analysis

Types of Reactions: Pregnanetriol-d5 undergoes various chemical reactions, including:

    Reduction: Further reduction to more saturated steroid derivatives

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents

    Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., sodium azide)

Major Products:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of more saturated alcohols or hydrocarbons

    Substitution: Formation of halogenated or azido derivatives

Scientific Research Applications

Pregnanetriol-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard in LC/MS for the quantification of steroid metabolites

    Biology: Employed in studies of steroid metabolism and hormone regulation

    Medicine: Utilized in diagnostic assays for congenital adrenal hyperplasia and other endocrine disorders

    Industry: Applied in the development of pharmaceuticals and in quality control processes for steroid-based drugs

Mechanism of Action

Pregnanetriol-d5 itself does not exert biological effects but serves as a tracer or internal standard in analytical applications. Its mechanism of action involves:

    Stable Isotope Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry

    Analytical Precision: Enhances the accuracy and reliability of analytical measurements by serving as a reference compound

Comparison with Similar Compounds

Non-Deuterated Pregnanetriol

  • Structural Differences : PT-d5 differs from native pregnanetriol (CAS 1098-45-9) by the substitution of five hydrogen atoms with deuterium, shifting its molecular mass by 5 Da. This mass shift avoids spectral overlap during analysis .
  • Applications: While non-deuterated pregnanetriol is measured in urine or serum to assess CAH severity, PT-d5 is exclusively used for calibration and quality control in these assays .
  • Analytical Utility: The deuterated form reduces matrix effects and improves quantification accuracy, whereas non-deuterated pregnanetriol serves as the target analyte .

Other Deuterated Steroids

PT-d5 belongs to a class of deuterated steroids used as internal standards. Key comparisons include:

  • Tetrahydrocortisol-d5 (THF-d5) and Tetrahydrocortisone-d5 (THE-d5): These target cortisol metabolites, whereas PT-d5 is specific to 17α-hydroxyprogesterone pathways. All share ≥98% isotopic purity but differ in diagnostic applications (e.g., THF-d5 for Cushing’s syndrome vs. PT-d5 for CAH) .
  • Pregnanetriol-d4 : Contains four deuterium atoms, offering a smaller mass shift (4 Da). PT-d5’s additional deuterium minimizes interference in complex matrices, making it preferable in multi-analyte panels .

Structural and Functional Analogs

  • Pregnanediol-d5 : A deuterated metabolite of progesterone, used to monitor ovarian function and pregnancy. Unlike PT-d5, it reflects progesterone rather than 17α-hydroxyprogesterone metabolism .
  • Allopregnanolone-d5: A neuroactive steroid targeting GABA receptors. While PT-d5 is diagnostic, Allopregnanolone-d5 is used in neurological research, highlighting divergent applications despite structural similarities .

Data Tables

Table 1: Key Properties of Pregnanetriol-d5 and Analogs

Compound Isotopic Purity Purity Deuterium Atoms Primary Application Supplier
This compound ≥98% ≥98% 5 CAH diagnosis (internal std) IsoSciences
Pregnanetriol (native) N/A ≥98% 0 CAH diagnosis (analyte) Various
Pregnanetriol-d4 ≥98% ≥98% 4 Steroid profiling CymitQuimica
Tetrahydrocortisol-d5 ≥98% ≥95% 5 Cortisol metabolite analysis IsoSciences
Pregnanediol-d5 ≥98% ≥98% 5 Reproductive monitoring US Biological

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